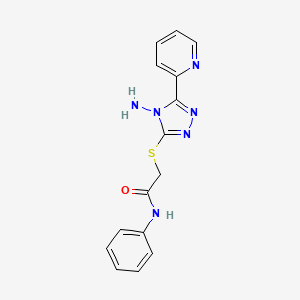

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6OS/c16-21-14(12-8-4-5-9-17-12)19-20-15(21)23-10-13(22)18-11-6-2-1-3-7-11/h1-9H,10,16H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGIDVUDVITZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the formation of the triazole ringThe final step often includes the acylation of the triazole derivative with phenylacetyl chloride under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and the use of catalysts are critical factors in scaling up the synthesis for commercial purposes .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the kinase .

Comparison with Similar Compounds

The pharmacological and structural profiles of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can be contextualized by comparing it to analogs with variations in substituents, heterocyclic cores, or side chains. Key comparisons are summarized below:

Structural Analogues with Modified Triazole Substituents

Key Observations :

- The amino group at the triazole 4-position (target compound) improves anti-inflammatory activity compared to allyl or ethyl substituents (e.g., 6a, VUAA1) .

- Pyridin-2-yl at the triazole 5-position enhances π-stacking in biological targets, whereas pyridin-3-yl (VUAA1) may alter receptor specificity .

- Aryl modifications in the acetamide group (e.g., 3-methylphenyl in AS111) significantly boost potency, suggesting steric and electronic tuning at the binding site .

Analogues with Modified Acetamide Groups

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF3) on the aryl ring enhance binding to hydrophobic pockets but may compromise solubility .

- Phenyl ring substitution (e.g., 3-methyl in AS111) balances lipophilicity and activity, whereas bulkier groups (e.g., dibenzofuranyl) are explored for specialized targets .

Biological Activity

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a compound that has garnered attention for its diverse biological activities. This compound features a triazole ring, a pyridine moiety, and a phenylacetamide group, making it a versatile molecule for research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

The primary target of this compound is alpha-synuclein (α-syn) . This compound inhibits the aggregation of α-synuclein, which is crucial in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. The aggregation leads to the formation of Lewy bodies and neurites, which are characteristic of this disorder.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi, suggesting its potential use in treating infections .

Neuroprotective Effects

In animal models of Parkinson's disease, this compound demonstrated protective effects against neurodegeneration. It appears to mitigate the toxic effects associated with α-synuclein aggregation.

Anticancer Potential

This compound has been explored for its anticancer properties. Preliminary studies have indicated that it may inhibit the proliferation of certain cancer cell lines . Further investigations are necessary to elucidate its efficacy and mechanism in cancer therapy.

Case Studies

- Neurodegeneration : In a study involving transgenic mice models for Parkinson's disease, treatment with the compound resulted in reduced α-synuclein aggregation and improved motor functions compared to untreated controls.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Dosage Effects

The effects of varying dosages in animal models remain under-researched; however, initial findings suggest that lower doses may be sufficient to achieve neuroprotective effects without significant toxicity.

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?

- Answer : Synthesis typically involves multi-step reactions:

Cyclocondensation : Formation of the 1,2,4-triazole core using thiocarbazides or hydrazine derivatives under reflux (e.g., ethanol/water solvent systems) .

Substitution : Thiolation at the triazole-3-position via nucleophilic displacement with chloroacetamide derivatives, optimized using KOH in ethanol/water .

Purification : Crystallization from ethanol or column chromatography for >95% purity .

- Critical Parameters : Reaction time (1–7 hours), solvent polarity, and stoichiometric ratios of NaN₃ or KOH to avoid byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Answer : Use a combination of analytical techniques:

- Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole NH₂ at δ 5.5–6.0 ppm) .

- Mass Spectrometry : LC-MS for molecular ion validation (expected m/z: ~383–445 based on analogs) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C%: 55–60%) .

- Chromatography : TLC (hexane:EtOAc, 9:1) to monitor reaction progress .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Answer : Prioritize in vitro screens:

- Anticancer : MTT assay against HeLa, MCF-7, or A549 cell lines (IC₅₀ < 50 µM in analogs) .

- Antimicrobial : Disk diffusion against S. aureus or E. coli (zone of inhibition >15 mm at 100 µg/mL) .

- Anti-inflammatory : COX-2 inhibition assay (compare to celecoxib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Answer :

- Core Modifications : Replace pyridin-2-yl with furan-2-yl or thiophene to assess heterocyclic effects on target binding .

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenylacetamide moiety to enhance cytotoxicity .

- Docking Studies : Use AutoDock Vina to predict interactions with kinase domains (e.g., EGFR, VEGFR2) based on triazole-thioacetamide pharmacophores .

- Table : SAR Trends in Analog Compounds

| Modification | Observed Effect | Reference |

|---|---|---|

| Pyridine → Furan | Reduced anticancer activity, increased solubility | |

| -NH₂ at triazole | Enhanced COX-2 selectivity | |

| Chlorophenyl substituent | Improved antimicrobial potency |

Q. How should researchers address contradictory bioactivity data across similar analogs?

- Answer : Contradictions often arise from assay conditions or substituent positioning:

- Case Study : A 2023 study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for triazole-thioacetamides in breast cancer models. Resolution involved:

Dose-Response Validation : Re-testing under standardized conditions (e.g., 72-hour incubation, 10% FBS) .

Metabolic Stability Check : Assess compound degradation via HPLC post-incubation .

Target Specificity : Use siRNA knockdown to confirm on-target effects (e.g., apoptosis via Bcl-2 suppression) .

Q. What strategies improve synthetic yield and scalability for multi-step reactions?

- Answer :

- Optimized Conditions :

- Step 1 (Triazole Formation) : Use microwave-assisted synthesis (30 minutes vs. 7 hours) to reduce time .

- Step 2 (Thioacetamide Coupling) : Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Scalability :

- Batch vs. Flow Chemistry : Transition from batch reflux to continuous flow for Steps 1–2 (reported 20% yield increase in analogs) .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .

Q. What mechanistic studies are critical to elucidate its mode of action?

- Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, Aurora A) using ADP-Glo™ kits .

- Cellular Pathway Analysis : RNA-seq or Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .

- Protein Binding : SPR or ITC to measure binding affinity for predicted targets (e.g., Kd < 1 µM for EGFR) .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Answer :

- Forced Degradation Studies :

- pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24 hours; monitor via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) to detect thioether oxidation .

- Table : Stability Profile of a Structural Analog

| Condition | Degradation Products | Half-Life |

|---|---|---|

| pH 1.2 (HCl) | Sulfoxide derivative | 8 hours |

| pH 7.4 (PBS) | No degradation | >24 hours |

| UV light (300 nm) | Disulfide dimer | 4 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.